(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride or lithium aluminum hydride for reduction, and ammonia or primary amines for reductive amination.
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol: The enantiomer of the compound, with different biological activity.
2-Amino-1-(2,4-dimethylphenyl)ethanol: A racemic mixture of the compound.
2-Amino-1-(2,4-dimethylphenyl)propan-1-ol: A structurally similar compound with an additional methyl group.
Uniqueness
(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomerically pure compound can exhibit different biological activities compared to its racemic mixture or other similar compounds, making it valuable for specific applications in pharmaceuticals and research.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
KBYFBXUWYPZHTQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](CN)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)O)C |
Origin of Product |
United States |
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